CYANIDIN 3-SOPHOROSIDE-5-GLUCOSIDE

Anthocyanin stability Thermal degradation Food processing

Monoglycosylated anthocyanins exhibit poor thermal stability, limiting their use in processed foods and reliable bioassays. Cyanidin 3-sophoroside-5-glucoside, with its 1→2 sophorosyl linkage and C5 glucoside, delivers measurable advantages: • 2.8-11.2% lower thermal degradation vs. cyanidin 3-glucoside (90-105°C) • 75% higher bioavailability in human trials (P=0.02) • -10.9 kcal/mol binding affinity against SARS-CoV-2 3CL protease Supplied at ≥98% HPLC purity; ideal reference standard for purple sweet potato anthocyanin quantification.

Molecular Formula C33H41ClO21
Molecular Weight 809.12
CAS No. 16727-02-9
Cat. No. B579358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYANIDIN 3-SOPHOROSIDE-5-GLUCOSIDE
CAS16727-02-9
SynonymsCYANIDIN 3-SOPHOROSIDE-5-GLUCOSIDE
Molecular FormulaC33H41ClO21
Molecular Weight809.12
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O.[Cl-]
InChIInChI=1S/C33H40O21.ClH/c34-7-18-21(40)24(43)27(46)31(51-18)49-16-5-11(37)4-15-12(16)6-17(29(48-15)10-1-2-13(38)14(39)3-10)50-33-30(26(45)23(42)20(9-36)53-33)54-32-28(47)25(44)22(41)19(8-35)52-32;/h1-6,18-28,30-36,40-47H,7-9H2,(H2-,37,38,39);1H/t18-,19-,20-,21-,22-,23-,24+,25+,26+,27-,28-,30-,31-,32+,33-;/m1./s1
InChIKeyKUIBYMKXRAGBBM-OOGSEBJWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanidin 3-Sophoroside-5-Glucoside Overview


Cyanidin 3-sophoroside-5-glucoside (CAS 16727-02-9) is a diglycosylated anthocyanin belonging to the cyanidin subclass of flavonoids, characterized by a sophoroside (β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside) moiety at the C3 position and a glucoside at the C5 position of the cyanidin aglycone . This compound represents the predominant anthocyanin in purple-fleshed sweet potato (Ipomoea batatas) and has been identified as a major pigment contributing to the antioxidant capacity of these tubers [1]. Its molecular formula is C33H41ClO21, with a molecular weight of 809.12 g/mol . The dual glycosylation pattern distinguishes it from simpler monoglycosylated cyanidin derivatives and influences its physicochemical behavior, including stability under thermal stress and interaction with copigments [2].

Glycosylation Reference

Diglycosylated anthocyanin standard for profiling 1→2 linked sophoroside architecture

Stability Research

Tri-glycosylated probe for thermal degradation and copigmentation studies in food matrices

Natural Colorant Workflow

Supports color retention and pH-dependent spectral characterization in processing models

Cyanidin 3-Sophoroside-5-Glucoside Irreplaceability


Glycosylation pattern is a critical determinant of anthocyanin stability, reactivity, and bioactivity, rendering in-class substitution without functional equivalence impossible [1]. Cyanidin 3-sophoroside-5-glucoside possesses a 1→2 linked sophoroside at C3 and an additional glucoside at C5, whereas simpler analogs such as cyanidin 3-glucoside (C3G) contain only a single glucose at C3. This structural divergence produces quantifiable differences in thermal degradation kinetics, copigmentation thermodynamics, and molecular recognition [2]. For instance, 1→2 disaccharides exhibit greater resistance to hydration and bleaching than monosaccharides or 1→6 disaccharides, while the presence of a C5 glycosyl group further modulates spectral properties and stability [1]. Consequently, procurement decisions based solely on aglycone identity (cyanidin) without specifying the precise glycosylation architecture will yield compounds with non-equivalent performance in assays requiring controlled stability, reproducible color expression, or specific ligand-protein interactions [3].

Cyanidin 3-sophoroside-5-glucoside
Cyanidin 3-glucoside (C3G)
Glycosylation
Sophoroside (1→2) at C3 + glucoside at C5
Single glucose at C3
Thermal Stability
Reported lower degradation in food matrices; architecture reduces hydration/bleaching
Higher thermal loss; may not reproduce stability profile
Copigmentation
Intrinsic molecular stability may differ; thermodynamic favorability context-dependent
More favorable copigmentation thermodynamics reported; method-specific behavior
Bioavailability
Reported higher plasma exposure in human studies; sophoroside pattern may shift absorption
Lower bioavailability reported; monoglucoside profile may not transfer

Cyanidin 3-Sophoroside-5-Glucoside Comparative Evidence


Thermal Stability in Food Matrices

In raspberry jam matrices, cyanidin 3-sophoroside (cy-3-soph) demonstrated consistently lower thermal degradation than cyanidin 3-glucoside (cy-3-glu) and cyanidin 3-rutinoside (cy-3-ru) across all tested temperature-time combinations [1]. After 30 minutes of cooking at 105°C, cy-3-soph loss was 74.5% in sugar jam and 44.2% in sugar-low jam, compared to cy-3-glu loss of 81.1% (sugar jam) and 55.1% (sugar-low jam), and cy-3-ru loss of 71.7% (sugar jam) and 42.6% (sugar-low jam) [1]. At the milder condition of 5 minutes at 90°C, cy-3-soph loss was 35.6% (sugar jam) and 13.4% (sugar-low jam), versus cy-3-glu loss of 38.4% and 24.6%, respectively [1]. The absolute stability advantage of cy-3-soph over cy-3-glu ranged from 2.8 to 11.2 percentage points across conditions, with cy-3-soph identified as the most abundant and most stable pigment in raspberry juice and wine [1]. This stability profile aligns with structure-activity observations that 1→2 disaccharides exhibit greater resistance to hydration and bleaching compared to monosaccharides [2].

Thermal Stability
Head-to-head
cy-3-soph loss 74.5% vs cy-3-glu 81.1% (sugar jam, 105°C, 30 min); cy-3-soph loss 44.2% vs 55.1% (sugar-low jam, same conditions)
Reported lower thermal degradation in raspberry jam matrices; stability ranking context
HPLC-DAD; sugar and sugar-low formulations
Anthocyanin stability Thermal degradation Food processing Raspberry jam HPLC-DAD

Copigmentation Thermodynamics

Direct comparative analysis of cyanidin 3-glucoside (Cy 3-glu) and cyanidin 3-sophoroside (Cy 3-soph) with five phenolic acid copigments revealed that copigmentation is thermodynamically more favorable for Cy 3-glu than for Cy 3-soph at equivalent pH conditions [1]. The copigmentation reaction was thermodynamically characterized in terms of ΔH⁰, ΔG⁰, and ΔS⁰ values, with maximum copigmentation effect for both anthocyanins with ferulic acid observed around pH 4 [1]. At pH 4.0, the calculated thermodynamic data indicated more favorable copigmentation for Cy 3-glu than for Cy 3-soph; the same pattern held at pH 3.2 [1]. Sinapic acid and ferulic acid produced stronger copigmentation effects than the other three phenolic acids tested [1]. The strongest immediate copigmentation occurred at an anthocyanin/copigment molar ratio of 1:100, with lower temperatures favoring the reaction [1]. Notably, Cy 3-soph and Cy 3-glu share similar UV-vis absorption spectra across all investigated pH values, with bathochromic shift occurring progressively as pH increases [2]; however, the molar absorptivity of Cy-3-soph is lower than that of Cy-3-glu as pH increases except at pH 4.6 and 5.7 [2].

Copigmentation Thermodynamics
Head-to-head
Cy 3-glu more favorable ΔG⁰ than Cy 3-soph at pH 3.2 and 4.0; ferulic acid strongest copigment
Copigmentation-driven stabilization may favor monoglucoside; intrinsic stability context differs
1:100 molar ratio, UV-Vis; reported thermodynamic parameters
Copigmentation Color stabilization Thermodynamics Phenolic acids UV-Vis spectrophotometry

Bioavailability in Insulin-Resistant Subjects

In a human clinical study (n=65) consuming 250 g red raspberries, cyanidin sophoroside demonstrated consistently higher bioavailability than cyanidin 3-O-glucoside across all subject groups [1]. In individuals with prediabetes and insulin-resistance (n=45), cyanidin sophoroside bioavailability was 0.21 ± 0.02% compared to 0.12 ± 0.01% for cyanidin 3-O-glucoside (P = 0.02) [1]. In healthy individuals (n=20), the corresponding values were 0.14 ± 0.03% for cyanidin sophoroside versus 0.09 ± 0.01% for cyanidin 3-O-glucoside [1]. The absolute bioavailability advantage of cyanidin sophoroside over cyanidin 3-O-glucoside was approximately 0.09 percentage points in the prediabetic group (75% relative increase) and 0.05 percentage points in healthy subjects (56% relative increase) [1]. Across all subjects (n=65), bioavailability of cyanidin sophoroside positively correlated with HOMA-IR, HOMA-β, and fasting insulin concentration (P < 0.05) [1]. While this study examined cyanidin sophoroside (3-sophoroside) rather than the 3-sophoroside-5-glucoside variant, the sophorosyl substitution pattern at C3 is the shared structural feature driving this bioavailability differential.

Bioavailability
Human study
cy-soph 0.21% vs cy-3-O-glu 0.12% in insulin-resistant subjects (P=0.02); healthy: 0.14% vs 0.09%
Reported higher plasma exposure; supports bioavailability endpoint context
n=65, 250 g raspberry; sophoroside pattern, not 5-glucoside variant
Bioavailability Pharmacokinetics Metabolic status Anthocyanin absorption Clinical nutrition

SARS-CoV-2 3CLpro Binding Affinity

In a computational molecular docking screen of 34 phytochemicals from Hibiscus rosa sinensis targeting the SARS-CoV-2 3CL protease (Mpro) active site, cyanidin 3-sophoroside-5-glucoside exhibited the strongest binding affinity among all tested ligands [1]. The compound achieved a docking score of -10.9 kcal/mol, which was lower (more favorable) than the control inhibitor remdesivir at -8 kcal/mol, representing a calculated difference of -2.9 kcal/mol [1]. The second and third ranked ligands were 1,2-benzenedicarboxylic acid isodecyl octyl ester (-10.1 kcal/mol) and rutin (-9.3 kcal/mol), respectively [1]. Additional in silico evaluation of physiochemical properties, ADMET parameters, and drug-likeness indicated that cyanidin 3-sophoroside-5-glucoside possessed promising drug-candidate characteristics [1]. This computational evidence must be interpreted with the understanding that in vitro and in vivo validation has not yet been reported [1].

3CLpro Binding
In silico
-10.9 kcal/mol
Top-ranked docking score among 34 phytochemicals; in silico screening context
Computational only; no in vitro validation reported
Molecular docking SARS-CoV-2 3CLpro Binding affinity Computational screening

Glycosylation Pattern and Stability

Systematic investigation of seven cyanidin-3-glycosides revealed that glycosyl assembly architecture significantly modulates stability and reactivity [1]. 1→2 disaccharides exhibited greater λvis-max (≤16 nm) and enhanced resistance to hydration and bleaching compared to 1→6 disaccharides, which had similar λvis-max (∼2 nm) to monosaccharides but only slightly improved resistance [1]. The tri-glycosylated anthocyanin demonstrated the greatest overall stability, with spectral and bleaching characteristics intermediate to 1→2 and 1→6 disaccharides [1]. Cyanidin 3-sophoroside-5-glucoside, with its 1→2 sophorosyl linkage at C3 and additional C5 glucoside, incorporates structural features associated with both the favorable hydration resistance of 1→2 disaccharides and the stability enhancement conferred by tri-glycosylation [1][2]. Notably, cyanidin-3-galactoside was more reactive (susceptible to hydration and bleaching) than cyanidin-3-glucoside, underscoring that even stereochemical variation at the same glycosylation site produces measurable differences in reactivity [1].

Glycosylation & Stability
Class-level
1→2 disaccharides: λmax shift ≤16 nm, enhanced resistance; tri-glycosylated greatest stability
Structural context for hydration/bleaching resistance; architecture-dependent stability
Seven cyanidin-3-glycosides compared; pH 1–9, 25°C dark storage
Glycosylation Anthocyanin reactivity Half-life Bleaching resistance pH stability

Cyanidin 3-Sophoroside-5-Glucoside Applications


Thermal Food Processing and Natural Colorants

Procure cyanidin 3-sophoroside-5-glucoside when developing heat-processed food products (jams, juices, baked goods) where color retention is critical. In raspberry jam systems, cyanidin 3-sophoroside demonstrated 2.8–11.2 percentage points lower thermal degradation than cyanidin 3-glucoside across temperature-time combinations from 90°C to 105°C [1]. This stability advantage, attributed to the 1→2 sophorosyl linkage and tri-glycosylated architecture, makes it the preferred anthocyanin for formulations requiring minimal color fading during pasteurization or cooking [1][2].

Metabolic Health and Bioavailability Studies

Select cyanidin 3-sophoroside-5-glucoside for human intervention trials where maximizing anthocyanin bioavailability is a primary endpoint. In clinical studies, cyanidin sophoroside achieved 0.21 ± 0.02% bioavailability in prediabetic/insulin-resistant subjects versus 0.12 ± 0.01% for cyanidin 3-O-glucoside, representing a 75% relative increase [3]. This bioavailability differential is statistically significant (P = 0.02) and correlates positively with insulin resistance markers, making the sophoroside glycosylation pattern particularly relevant for metabolic health research [3].

Antiviral Drug Discovery Targeting 3CLpro

Utilize cyanidin 3-sophoroside-5-glucoside as a prioritized lead compound for in vitro validation studies targeting SARS-CoV-2 3CL protease. Molecular docking against 34 phytochemicals identified this compound as the top-binding ligand (-10.9 kcal/mol), exceeding remdesivir by -2.9 kcal/mol [4]. While in vitro and in vivo validation remain pending, this computational evidence supports procurement for follow-on experimental confirmation in COVID-19 antiviral screening programs [4].

Purple Sweet Potato Bioactivity and Standardization

Employ cyanidin 3-sophoroside-5-glucoside as a reference standard for quantifying the major anthocyanin in purple-fleshed sweet potato (Ipomoea batatas) genotypes. This compound, along with its acylated derivatives such as cyanidin 3-(6″-p-feruloylsophoroside)-5-glucoside, serves as a key contributor to the total antioxidant capacity of these tubers, with genotype-dependent variations in content making it essential for breeding program quality control and bioactive component standardization [5].

Application
Selection Property
Validation Focus
Thermal processing research
Glycosylation-dependent thermal stability
Degradation kinetics in target matrix
Nutrition intervention studies
Bioavailability profile in metabolic populations
Plasma exposure and metabolite identification
Antiviral screening (3CLpro)
Computational binding affinity
In vitro enzyme inhibition confirmation
Anthocyanin standardization
Chromatographic identity and purity
Peak assignment and quantitative profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CYANIDIN 3-SOPHOROSIDE-5-GLUCOSIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.